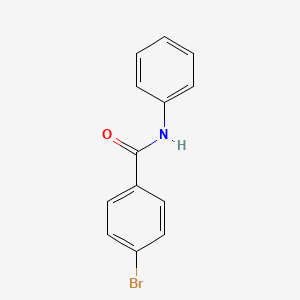

4-bromo-N-phenylbenzamide

描述

Significance of Benzamide (B126) Scaffolds in Chemical Sciences

The benzamide scaffold is a cornerstone in various fields of chemistry, owing to its unique structural and reactive properties. These compounds are not only valuable synthetic targets but also crucial components in the design of complex molecular systems.

Benzamide compounds are fundamental building blocks in organic synthesis. mdpi.com The amide bond, a defining feature of this scaffold, is a common motif in numerous biologically active compounds, pharmaceuticals, and polymers. researchgate.netpulsus.com The stability and reactivity of the benzamide structure make it an excellent starting point for constructing more complex molecules. solubilityofthings.com They are considered useful building blocks because they allow for the introduction of various substituents, facilitating detailed structure-activity relationship studies. mdpi.comresearchgate.net The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry. rsc.org

In supramolecular chemistry, benzamide scaffolds are instrumental due to their capacity for forming predictable and stable intermolecular interactions, primarily through hydrogen bonding. researchgate.net The N-H and C=O groups of the amide linkage are excellent hydrogen bond donors and acceptors, respectively. These interactions guide the self-assembly of molecules into well-defined supramolecular structures. researchgate.net

In the crystal structure of 4-bromo-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov These chains are further organized by C—H⋯π contacts, creating a three-dimensional network. nih.gov This precise molecular arrangement underscores the importance of the benzamide core in dictating crystal packing. The study of these interactions is crucial for crystal engineering and the design of materials with specific properties. The introduction of different substituents, such as halogens, can influence these noncovalent interactions and lead to the formation of distinct supramolecular synthons. researchgate.net

Amides are highly stable functional groups, which makes them valuable as intermediates in the synthesis of other organic functionalities. mdpi.comsolubilityofthings.com They can be converted into a variety of other groups, including amines, carboxylic acids, and nitriles, through well-established chemical transformations. numberanalytics.com The amide group's ability to serve as a precursor to other functionalities makes it a strategic component in multistep synthetic pathways, particularly in the creation of complex molecules like pharmaceuticals and agrochemicals. numberanalytics.com

Overview of Halogenated Benzamides in Research Contexts

The introduction of halogen atoms onto the benzamide scaffold significantly modifies its chemical and physical properties. Halogenated benzamides are a subject of intense research, with studies focusing on how halogen substitution impacts reactivity, intermolecular interactions, and potential applications.

The presence of bromine can also affect the chemical reactivity of the molecule. For instance, copper-promoted bromination reactions have been developed for 8-aminoquinoline (B160924) amides using HBr as the bromine source. rsc.org In other contexts, the addition of a bromine atom to certain benzamide analogues has been shown to decrease their potency as inhibitors of specific receptors. nih.gov

Comparing bromo-substituted benzamides with their chloro, fluoro, and iodo counterparts reveals important structure-property trends. Different halogens can lead to variations in isostructurality, where molecules with different substituents adopt similar crystal packing arrangements. researchgate.net

Studies comparing halogenated benzamides for their affinity to biological targets have shown that the nature of the halogen is critical. For example, in a series of potential radioligands for dopamine (B1211576) receptors, the iodinated compounds displayed different affinities compared to the brominated and fluorinated analogues. uni-mainz.de Specifically, a comparison of N-(2-(diethylamino)ethyl)benzamides showed that the iodinated version (NAE) had a higher affinity for the D2 receptor than the brominated version (NABrE). uni-mainz.de The substitution pattern, including the type of halogen, plays a crucial role in determining the compound's interaction with biological receptors. nih.govuni-mainz.de Research on trisubstituted fluorinated benzamides has highlighted gaps in the structural data compared to their di- and tetra-fluorinated counterparts, suggesting a rich area for future structural research. mdpi.com

Data Tables

The following tables present crystallographic data for this compound and a related derivative, providing insight into their solid-state structures.

Table 1: Crystallographic Data for this compound and a Related Derivative

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| This compound | C₁₃H₁₀BrNO | Triclinic | P-1 | 5.3552 (2) | 7.6334 (2) | 13.9956 (5) | 105.757 (3) | 100.585 (3) | 90.086 (2) | nih.gov |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | C₁₃H₁₀BrNO₂ | Monoclinic | P2₁/c | 23.4258 (10) | 5.6473 (1) | 9.2464 (3) | 90 | 93.008 (1) | 90 | iucr.org |

Current Research Landscape Pertaining to this compound

Within the broader class of N-phenylbenzamide derivatives, this compound has been a subject of specific scholarly investigation, primarily focusing on its synthesis, structural characterization, and potential applications.

The synthesis of this compound is well-documented in the literature. A common laboratory-scale method involves the reaction of 4-bromobenzoyl chloride with aniline (B41778). nih.goviucr.org In one procedure, the reaction is carried out in acetone (B3395972) and refluxed for several hours, resulting in a solid product that can be purified by washing with distilled water and recrystallized to obtain colorless, needle-shaped single crystals. nih.goviucr.org The synthesis of this compound has also been used as a model reaction to test the efficacy of novel, sustainable solvents like dihydrolevoglucosenone (Cyrene™). ugent.beresearchgate.net

The molecular and crystal structure of this compound has been precisely determined using X-ray crystallography. nih.goviucr.org The molecule is characterized by a twisted conformation, with a significant dihedral angle between the phenyl and the 4-bromophenyl rings. nih.goviucr.org This twist is a common feature in similar amide systems. mdpi.com In the crystal lattice, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains. nih.goviucr.org These chains are further organized into a three-dimensional network through C—H···π interactions. nih.gov

Detailed Research Findings

Research has provided detailed crystallographic data for this compound, which is crucial for understanding its solid-state properties and for computational modeling studies.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₀BrNO | nih.gov |

| Molecular Weight | 276.12 g/mol | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 5.3552 (2) | nih.gov |

| b (Å) | 7.6334 (2) | nih.gov |

| c (Å) | 13.9956 (5) | nih.gov |

| α (°) | 105.757 (3) | nih.gov |

| β (°) | 100.585 (3) | nih.gov |

| γ (°) | 90.086 (2) | nih.gov |

| Volume (ų) | 540.45 (3) | nih.gov |

| Z (molecules/unit cell) | 2 | nih.gov |

| Dihedral Angle (phenyl/4-bromophenyl rings) | 58.63 (9)° | nih.gov |

Beyond its fundamental synthesis and structure, a derivative, 4-Bromo-N-(2-nitrophenyl) benzamide, has been the subject of theoretical studies to explore its electronic and nonlinear optical (NLO) properties. researchgate.net Using density functional theory (DFT), researchers have calculated its molecular orbital energies (HOMO-LUMO), which indicate high chemical reactivity. researchgate.net Molecular docking simulations also predicted a strong inhibitory potential against 14α-demethylase, a key enzyme in fungi, suggesting that the compound could have antifungal activity. researchgate.net The presence of the bromine atom was noted to be significant in the predicted protein-ligand interactions through halogen bonding. researchgate.net

Gaps and Future Directions in Scholarly Investigation

Despite the foundational research on this compound, there are clear gaps in the literature and promising avenues for future investigation.

The biological activities of this compound itself remain largely underexplored. While related benzamides are known for antibacterial and anti-Alzheimer's potential, specific testing of this compound is needed. nih.gov The computational prediction of strong antifungal activity for the closely related 4-Bromo-N-(2-nitrophenyl) benzamide provides a strong rationale for experimental validation. researchgate.net In vitro and in vivo studies are required to confirm this potential and to fully elucidate the compound's pharmacological profile. ontosight.airesearchgate.net

Furthermore, the theoretical prediction that the molecule possesses significant third-order NLO polarizability suggests potential applications in materials science, an area that is currently unexplored experimentally. researchgate.net Future work could focus on synthesizing high-purity crystals and measuring their NLO properties to verify these computational findings.

Another area for future research is in supramolecular and coordination chemistry. The synthesis of 4-bromo-N-phenylbenzamidoxime, a derivative of this compound, has been reported. iucr.orgresearchgate.net It was noted that while amidoximes are studied for biological activity, their potential as ligands in coordination chemistry and for building supramolecular assemblies is less investigated. iucr.orgresearchgate.net The ability of these molecules to form stable metal complexes and participate in hydrogen bonding suggests they could be valuable building blocks for designing new materials with interesting electronic and structural properties. iucr.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-bromo-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTGXXQAVWWJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351112 | |

| Record name | 4-bromo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6846-12-4 | |

| Record name | 4-bromo-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo N Phenylbenzamide and Its Derivatives

Classical and Modern Synthetic Routes

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed and refined over the years. These can be broadly categorized into classical methods, often relying on stoichiometric reagents, and modern routes that employ catalytic systems for enhanced efficiency and milder reaction conditions.

Condensation Reactions Utilizing 4-Bromobenzoyl Chloride and Aniline (B41778)

A direct and widely employed method for the synthesis of 4-bromo-N-phenylbenzamide involves the condensation reaction between 4-bromobenzoyl chloride and aniline. nih.gov This nucleophilic acyl substitution reaction is a robust and high-yielding approach.

In a typical procedure, 4-bromobenzoyl chloride is treated with aniline in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction proceeds readily due to the high reactivity of the acyl chloride.

Reaction Scheme:

Table 1: Reaction Parameters for the Condensation of 4-Bromobenzoyl Chloride and Aniline

| Parameter | Condition |

| Reactants | 4-Bromobenzoyl Chloride, Aniline |

| Solvent | Dichloromethane, Diethyl ether, etc. |

| Base (optional) | Pyridine (B92270), Triethylamine |

| Temperature | Room temperature to reflux |

| Reaction Time | Typically 1-4 hours |

This method is favored for its simplicity, scalability, and the ready availability of the starting materials.

Coupling Reagents and Catalysts in Amide Bond Formation (e.g., TiCl4, DMAP)

To facilitate amide bond formation under milder conditions and with a broader range of substrates, various coupling reagents and catalysts have been developed. These reagents activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine.

Titanium Tetrachloride (TiCl4):

Titanium tetrachloride has emerged as an effective Lewis acid catalyst for the direct amidation of carboxylic acids and amines. researchgate.net In the context of synthesizing derivatives of this compound, TiCl4 has been successfully employed. For instance, the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide was achieved in excellent yield (93%) by reacting 4-bromobenzoic acid and (S)-1-phenylethanamine in the presence of TiCl4 and pyridine. researchgate.net The pyridine acts as a base to neutralize the HCl generated during the reaction.

4-Dimethylaminopyridine (DMAP):

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst, frequently used in acylation reactions. While a direct application for the synthesis of this compound is not extensively detailed in the provided context, its role in promoting amide bond formation is well-established. DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the carboxylic acid derivative (e.g., an acid anhydride (B1165640) or acyl chloride), which is then readily attacked by the amine. Its use, often in catalytic amounts, can significantly accelerate the rate of amidation reactions.

Synthesis of Related N-Phenylbenzamide Analogues

The synthetic methodologies described for this compound are readily adaptable for the preparation of a wide array of N-phenylbenzamide analogues. By varying the substituents on both the benzoyl chloride and aniline starting materials, a diverse library of compounds can be generated.

For example, the synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide demonstrates the use of a chiral amine to introduce a stereocenter into the molecule. researchgate.net Similarly, utilizing different substituted anilines (e.g., toluidines, chloroanilines) or substituted benzoyl chlorides (e.g., methoxybenzoyl chloride, nitrobenzoyl chloride) in the classical condensation reaction allows for the systematic exploration of the chemical space around the N-phenylbenzamide core.

Advanced Catalytic Approaches

In recent years, transition metal-catalyzed reactions have revolutionized the field of organic synthesis, offering powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. These methods often proceed with high efficiency and selectivity under mild conditions.

Transition Metal Catalysis in C-N Bond Formation

Transition metal catalysis provides a versatile platform for the construction of C-N bonds, a key step in the synthesis of many biologically active molecules and functional materials. While direct C-N bond formation to construct the amide linkage in this compound is less common than the classical methods, transition metal catalysis plays a crucial role in the subsequent functionalization of the molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

The bromine atom on the this compound scaffold serves as a valuable handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an aryl halide.

This reaction has been successfully applied to the arylation of this compound derivatives. For instance, (S)-4-bromo-N-(1-phenylethyl)benzamide was reacted with a variety of aryl boronic acids in the presence of a Pd(0) catalyst to generate a series of (S)-4-aryl-N-(1-phenylethyl)benzamide analogues in moderate to good yields (62-89%). researchgate.net

Reaction Scheme for Suzuki-Miyaura Coupling:

Table 2: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Arylation

| Component | Example |

| Substrate | This compound derivative |

| Coupling Partner | Aryl boronic acid |

| Catalyst | Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand |

| Base | K2CO3, Cs2CO3, Na2CO3 |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80-110 °C |

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position of the benzamide (B126) ring, providing a powerful tool for the diversification of the core structure and the synthesis of novel derivatives with tailored properties.

Iridium-Catalyzed C-H Activation and Deuterium (B1214612) Substitution

Iridium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of otherwise inert carbon-hydrogen bonds. In the context of N-phenylbenzamide, cationic Iridium(I)-diphosphine catalysts have proven effective for deuterium substitution. nih.govelsevierpure.com This method allows for the selective incorporation of deuterium isotopes, a key technique in mechanistic studies and for creating labeled molecules used in drug discovery. nih.gov

The catalytic cycle involves the activation of the C-H bond, and studies have shown that the relativistic effects of iridium play a crucial role in this process. nih.govelsevierpure.com Density functional theory (DFT) calculations have demonstrated that the reaction barrier for C-H activation is significantly lower with iridium catalysts compared to their rhodium counterparts. nih.govelsevierpure.com This difference is attributed to the strong Iridium-Carbon and Iridium-Hydrogen interactions that arise from the relativistic expansion of iridium's d-orbitals. nih.gov The high activity of catalysts like [Ir(cod)(IMes)(PPh₃)][PF₆] allows for regioselective labeling under mild conditions with low catalyst loading. nih.gov

Detailed mechanistic studies and DFT calculations have been employed to rationalize the selectivity of these reactions, highlighting the interplay between ligand design, substrate geometry, and directing group cooperativity. rsc.org This understanding is crucial for designing improved catalysts for selective C-H functionalization. rsc.org

Copper-Catalyzed Oxidative C(sp²)-H Annulation

Copper-catalyzed oxidative C(sp²)-H annulation represents an efficient strategy for constructing cyclic structures, such as isoindolinones and oxindoles, from benzamide or aniline derivatives. beilstein-journals.orgrsc.orgresearchgate.net This methodology involves the intramolecular coupling of a C(sp²)-H bond on an aromatic ring with an N-H bond, facilitated by a copper catalyst.

These reactions typically employ a copper salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), as the catalyst and an oxidant. beilstein-journals.orgresearchgate.net The process often utilizes a directing group to guide the C-H activation to a specific position. For instance, removable N-2-pyridylhydrazide groups can facilitate domino C-H/N-H functionalization to produce highly functionalized isoindolin-1-ones. beilstein-journals.org The reaction demonstrates good functional group tolerance, making it a versatile tool for synthesizing complex molecules. beilstein-journals.org

The development of these tandem C-H cycloamidation reactions allows for the synthesis of a wide array of valuable 3,3'-disubstituted oxindoles from N-substituted anilines and α-carbonyl alkyl bromides. rsc.org Kinetic isotope effect studies have indicated that the C-H bond activation is the rate-determining step in these transformations. researchgate.net

Photoredox Catalysis for N-Phenylbenzamide Synthesis

Visible-light photoredox catalysis has become a prominent strategy in organic synthesis due to its mild reaction conditions and ability to generate reactive radical intermediates. nih.govbeilstein-journals.org This approach can be applied to the synthesis of N-phenylbenzamide and its derivatives through various C-H functionalization and bond-forming reactions. beilstein-journals.org

Metal-free photoredox catalysis, using organic dyes like 9-mesityl-10-methylacridinium (B1239669) ([Acr⁺-Mes]BF₄), can facilitate the direct α-oxygenation of N,N'-disubstituted anilines to form imides, with N-phenylbenzamide being a potential product. nih.gov These reactions often use molecular oxygen as a green oxidant and offer operational simplicity and high atom economy. nih.gov

Dual catalytic systems that combine photoredox catalysis with another catalyst, such as palladium or N-heterocyclic carbenes (NHCs), have expanded the scope of these transformations. beilstein-journals.orgresearchgate.net For example, the dual photoredox-catalyzed C-H arylation of 6-arylpurines has been achieved with high regioselectivity. beilstein-journals.org The combination of photoredox and NHC catalysis allows for novel radical reactions under mild conditions, overcoming limitations of traditional NHC catalysis. researchgate.net

Transition-Metal-Free Dehydrogenative Cross-Oxidative Coupling Reactions

Transition-metal-free dehydrogenative cross-coupling reactions are an attractive alternative to metal-catalyzed methods, avoiding concerns about metal toxicity and cost. nih.govchimia.ch These reactions enable the direct coupling of two different C-H, N-H, or S-H bonds to form new C-C, C-N, or N-N bonds. nih.gov

For the synthesis of benzamide derivatives, this strategy can be employed for intermolecular N-N cross-coupling. For instance, primary benzamides can be efficiently coupled with a variety of primary and secondary amines using reagents like phenyliodine diacetate (PhI(OAc)₂) as both a terminal oxidant and a cross-coupling mediator. nih.gov This method proceeds under mild conditions without the need for high temperatures or an inert atmosphere and is suitable for the late-stage functionalization of complex molecules. nih.gov

The 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO) is another efficient oxidant used in transition-metal-free oxidative coupling reactions. chimia.ch These reactions feature mild conditions, high step- and atom-economy, and good functional group tolerance. researchgate.net

Green Chemistry Principles in Benzamide Synthesis

The application of green chemistry principles to the synthesis of benzamides aims to reduce the environmental impact of chemical processes by using eco-friendly materials and methods.

Eco-friendly Solvents and Solvent-Free Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research has focused on identifying greener solvent alternatives and developing solvent-free reaction conditions. mdpi.comnih.gov

Solvent-free, or neat, reaction conditions have been successfully applied to benzamide synthesis, often leading to higher conversion rates and allowing for a reduction in catalyst loading. nih.govfigshare.com Microwave irradiation can also be used in conjunction with solvent-free conditions to expedite reactions. tandfonline.com When solvents are necessary, more environmentally friendly options such as cyclopentyl methyl ether (CPME) or bio-based solvents are being explored as replacements for conventional non-polar organic solvents. nih.gov For certain amides, aqueous binary solvent mixtures have shown promise, offering a more environmentally benign alternative to pure toxic solvents like DMF. mdpi.com

| Reaction Type | Conditions | Key Advantages |

| N-benzoylation | Solvent- and activation-free | Clean, ecocompatible, easy product isolation. figshare.com |

| Amide Synthesis | Microwave-assisted, solvent-free | Rapid, efficient, avoids volatile organic solvents. tandfonline.com |

| Organocatalysis | Solvent-free or green solvents (e.g., CPME) | Reduced catalyst loading, comparable yields to traditional solvents. nih.gov |

Recyclable Reagents and Catalysts

The development of recyclable reagents and catalysts is another cornerstone of green chemistry, aiming to minimize waste and improve the cost-effectiveness of synthetic processes. nih.govrsc.org

Heterogeneous catalysts, such as palladium nanoparticles doped on clay, have been used for the synthesis of benzanilides. tandfonline.com These catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. tandfonline.com Similarly, nanocatalysts like CuCoFe₂O₄@GO have been shown to be efficient and recyclable for the direct coupling of carboxylic acids and N,N-dialkylformamides. researchgate.net

In addition to catalysts, coupling reagents can also be designed for recyclability. For example, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) is a coupling reagent that produces byproducts that can be recovered and reused to synthesize the original reagent, making the process more sustainable. nih.gov Methodologies that allow for the recycling of the entire reaction mixture, including unreacted starting materials and the catalyst, have also been developed to drastically reduce chemical waste. rsc.org

| Catalyst/Reagent | Type | Application | Recyclability |

| Pd-doped clay | Heterogeneous Catalyst | Benzanilide synthesis | Recyclable with insignificant loss of activity. tandfonline.com |

| ZnO | Heterogeneous Catalyst | Amide bond synthesis | Reusable with a small decrease in yield after the third use. tandfonline.com |

| o-NosylOXY | Coupling Reagent | Amide, peptide, ester synthesis | Byproducts can be recovered and reused. nih.gov |

| ZnO–NiO–Ni | Heterogeneous Catalyst | Oxidative amidation | Recyclable. researchgate.net |

Atom Economy and Sustainability Considerations

In modern synthetic chemistry, the principles of green chemistry are paramount, guiding the development of environmentally benign processes. Atom economy, a concept developed by Barry Trost, is a crucial metric for evaluating the efficiency of a chemical reaction. nih.gov It measures the proportion of reactant atoms that are incorporated into the desired final product, with the goal of minimizing waste at the molecular level. wordpress.comjocpr.com Reactions with high atom economy are inherently more sustainable as they maximize the conversion of starting materials into the target compound, reducing the generation of by-products that require disposal. nih.govjocpr.com

A more sustainable alternative is the direct catalytic amidation of 4-bromobenzoic acid with aniline. This approach, often requiring high temperatures or specialized catalysts, forms the amide bond with the elimination of only a molecule of water. This results in a significantly higher theoretical atom economy, aligning better with the principles of green chemistry. walisongo.ac.idnih.gov The primary challenge in this approach lies in developing efficient catalysts that can operate under mild conditions without generating additional waste streams. walisongo.ac.id The move away from stoichiometric reagents (like those needed to make acid chlorides) toward catalytic systems represents a key strategy in sustainable chemical synthesis. ejcmpr.com

The following table compares the theoretical atom economy of these two synthetic pathways.

| Reaction Pathway | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) | Sustainability Notes |

| Acid Chloride Route | 4-Bromobenzoyl chloride + Aniline + Triethylamine | This compound | Triethylammonium chloride | ~63% | Generates significant salt waste; requires an extra step to prepare the acid chloride, often using hazardous reagents like thionyl chloride. |

| Direct Catalytic Amidation | 4-Bromobenzoic acid + Aniline | This compound | Water (H₂O) | ~94% | High atom economy; water is the only by-product, which is environmentally benign. The main challenge is the energy input or the sustainability of the catalyst used. nih.gov |

Synthesis of Heterocyclic Compounds Incorporating 4-Bromobenzamide (B181206) Scaffolds

The 4-bromobenzamide scaffold is a versatile building block in organic synthesis, serving as a precursor for the construction of various nitrogen-containing heterocyclic compounds. The presence of the bromine atom provides a reactive handle for further functionalization, typically through metal-catalyzed cross-coupling reactions, while the amide functionality can participate in cyclization reactions to form fused ring systems.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of applications. nih.govsemanticscholar.org A primary and efficient method for their synthesis involves the condensation of an o-phenylenediamine (B120857) (or its derivatives) with a carboxylic acid or its equivalent. rsc.org In this context, 4-bromobenzoic acid, the direct precursor to this compound, or the amide itself can be utilized to install the 2-(4-bromophenyl) moiety onto the benzimidazole (B57391) core.

The typical reaction involves heating an o-phenylenediamine with 4-bromobenzoic acid, often in the presence of a dehydrating agent or a catalyst such as a mineral acid. This process leads to the formation of a 2-(4-bromophenyl)benzimidazole (B186887) derivative. The resulting compound retains the bromine atom, which can be used for subsequent modifications, such as Suzuki or Heck coupling reactions, to introduce further molecular diversity. researchgate.net

The table below illustrates the synthesis of various benzimidazole derivatives starting from substituted o-phenylenediamines and a 4-bromobenzoyl source.

| o-Phenylenediamine Derivative | 4-Bromobenzoyl Source | Resulting 2-(4-bromophenyl)benzimidazole Derivative |

| o-Phenylenediamine | 4-Bromobenzoic acid | 2-(4-Bromophenyl)-1H-benzo[d]imidazole |

| 4-Methyl-1,2-phenylenediamine | 4-Bromobenzoyl chloride | 5-Methyl-2-(4-bromophenyl)-1H-benzo[d]imidazole |

| 4-Chloro-1,2-phenylenediamine | 4-Bromobenzoic acid | 5-Chloro-2-(4-bromophenyl)-1H-benzo[d]imidazole |

| 4-Nitro-1,2-phenylenediamine | 4-Bromobenzoyl chloride | 5-Nitro-2-(4-bromophenyl)-1H-benzo[d]imidazole |

Quinazolinones are another class of biologically significant heterocyclic compounds. rsc.org Their synthesis often involves the cyclization of an appropriately substituted anthranilamide (2-aminobenzamide) derivative. While this compound itself does not directly cyclize to a quinazolinone, its structural motif is frequently incorporated into these syntheses.

A common strategy involves using ortho-halobenzamides, such as 2-bromobenzamides, which can react with various nitrogen and carbon sources to construct the quinazolinone ring. For instance, copper-catalyzed reactions of 2-bromobenzamides with amides or nitriles can lead to the formation of 2-substituted quinazolin-4(3H)-ones. organic-chemistry.orgresearchgate.net In these reactions, the 2-bromo group acts as a leaving group in a key cyclization step. A 4-bromo-2-aminobenzamide derivative could similarly be used as a starting material, reacting with aldehydes or other C1 sources to form the heterocyclic ring, yielding a 6-bromoquinazolinone derivative. biomedpharmajournal.orgresearchgate.net

An "on-water" protocol has been developed for synthesizing quinazolin-4(3H)-ones from o-bromobenzamides and aryl aldehydes, highlighting a move towards more environmentally friendly reaction conditions. researchgate.net These methods demonstrate the utility of the bromobenzamide scaffold in constructing the quinazolinone core.

The following table summarizes selected synthetic routes to quinazolinones that utilize a bromobenzamide scaffold.

| Starting Bromobenzamide | Reagents | Catalyst/Conditions | Product Type |

| N-Substituted 2-bromobenzamide | Formamide | CuI / 4-hydroxy-L-proline | 3-Substituted quinazolin-4(3H)-one organic-chemistry.org |

| 2-Bromobenzamide | Aldehydes, Alcohols, or Methyl arenes; TMSN₃ | Cu(I), ligand- and base-free | 2-Substituted quinazolin-4(3H)-one organic-chemistry.org |

| 2-Bromobenzamide | Nitriles | Cu-catalyst, tBuOK | 2-Substituted quinazolin-4(3H)-one researchgate.net |

| 5-Bromoanthranilic acid (precursor) | o-Amino benzoyl chloride | Pyridine | 6-Bromo-2-(2-aminophenyl)quinazolin-4(3H)-one biomedpharmajournal.org |

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are important synthetic precursors for a variety of heterocyclic compounds and are known for their broad spectrum of biological activities. nih.govresearchgate.net The synthesis of isatins is typically achieved through cyclization reactions of aniline derivatives, not through ring-opening reactions of benzamides. biomedres.us

Several classical methods are employed for isatin synthesis, including the Sandmeyer, Stolle, and Gassman procedures. biomedres.usirapa.org

Sandmeyer Synthesis: This method involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid (e.g., concentrated sulfuric acid) to yield the isatin ring. irapa.org

Stolle Synthesis: In this route, a secondary arylamine is reacted with oxalyl chloride to form a chloro-oxoacetanilide, which subsequently undergoes an intramolecular Friedel-Crafts reaction, typically catalyzed by a Lewis acid like aluminum chloride, to afford the isatin. biomedres.us

Gassman Synthesis: This method allows for the synthesis of isatins with various substituents by utilizing an N-protected aniline. irapa.org

Based on available scientific literature, the synthesis of isatins via a ring-opening reaction of a this compound scaffold is not a conventional or reported pathway. The chemical logic of isatin formation relies on constructing the five-membered heterocyclic ring onto a pre-existing benzene (B151609) ring through intramolecular cyclization, a process fundamentally different from the ring-opening of a stable benzamide structure. irapa.org

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis offers definitive insights into the molecular architecture and intermolecular interactions of 4-bromo-N-phenylbenzamide in the solid state.

The molecular structure of this compound is characterized by a notable twist. The molecule is not planar; the phenyl and the 4-bromophenyl rings are oriented at a significant dihedral angle to each other, reported to be 58.63 (9)°. nih.govresearchgate.net This twisted conformation is a key structural feature.

The central amide (N—C=O) plane also exhibits a twisted orientation with respect to the two aromatic rings. The dihedral angle between the amide plane and the adjacent 4-bromophenyl ring is 29.2 (2)°, while the angle with the N-substituted phenyl ring is 30.2 (2)°. nih.govresearchgate.net This non-planar arrangement is further detailed by specific torsion angles, such as C2–C1–C7–O1 = -28.1 (3)° and C7–N1–C8–C13 = -30.2 (3)°, which quantify the twisting around the key single bonds connecting the rings to the central amide linkage. nih.gov

| Parameter | Value (°) |

| Dihedral Angle (Phenyl vs. 4-Bromophenyl Ring) | 58.63 (9) |

| Dihedral Angle (Amide Plane vs. 4-Bromophenyl Ring) | 29.2 (2) |

| Dihedral Angle (Amide Plane vs. Phenyl Ring) | 30.2 (2) |

Data sourced from Fun, H.-K., et al. (2012). nih.gov

In the crystalline state, molecules of this compound are organized through a network of intermolecular forces. The primary interaction involves N—H···O hydrogen bonds, which link adjacent molecules into chains extending along the crystallographic direction. nih.govresearchgate.net These chains are further assembled into a three-dimensional supramolecular network through weaker C—H···π interactions. nih.govresearchgate.net

The compound crystallizes in the triclinic space group P-1. researchgate.net The unit cell parameters from the diffraction study conducted at 100 K are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 5.3552 (2) Å |

| b | 7.6334 (2) Å |

| c | 13.9956 (5) Å |

| α | 105.757 (3)° |

| β | 100.585 (3)° |

| γ | 90.086 (2)° |

| Volume (V) | 540.45 (3) ų |

| Z | 2 |

Data sourced from Fun, H.-K., et al. (2012). nih.govresearchgate.net

Anisotropic displacement parameters (ADPs), or thermal ellipsoids, describe the magnitude and direction of thermal vibration for each atom in the crystal lattice. For this compound, these parameters have been determined, indicating the anisotropic nature of atomic motion within the crystal structure. The values for selected non-hydrogen atoms are presented below.

| Atom | U¹¹ | U²² | U³³ | U¹² | U¹³ | U²³ |

| Br1 | 0.02581 (12) | 0.01545 (9) | 0.01116 (9) | 0.00385 (7) | 0.00550 (7) | 0.00021 (6) |

| O1 | 0.0126 (7) | 0.0236 (7) | 0.0141 (6) | 0.0029 (6) | 0.0038 (5) | 0.0005 (5) |

| N1 | 0.0110 (7) | 0.0129 (7) | 0.0117 (7) | 0.0007 (6) | 0.0045 (6) | 0.0016 (5) |

The anisotropic displacement factor exponent takes the form: -2π²[ h² a² U¹¹ + ... + 2 h k a* b* U¹² ]. Data sourced from Fun, H.-K., et al. (2012).* nih.gov

The intramolecular bond lengths and angles determined from the X-ray diffraction data fall within standard, expected ranges for organic compounds and are comparable to those observed in structurally related benzamide (B126) derivatives. nih.gov This confirms the expected covalent structure of the molecule, with typical lengths for C-C aromatic bonds, the C-Br bond, and the bonds within the amide functional group.

| Bond | Length (Å) | Angle | Value (°) |

| Br1—C4 | 1.906 (2) | O1—C7—N1 | 122.9 (2) |

| O1—C7 | 1.235 (2) | O1—C7—C1 | 120.9 (2) |

| N1—C7 | 1.347 (2) | N1—C7—C1 | 116.2 (2) |

| N1—C8 | 1.423 (2) | C7—N1—C8 | 127.3 (2) |

| C1—C7 | 1.496 (3) | C9—C8—N1 | 120.9 (2) |

Selected bond lengths and angles. Data derived from the crystallographic information file associated with the study by Fun, H.-K., et al. (2012). nih.gov

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational modes.

A comprehensive search of scientific literature did not yield specific experimental FTIR or Raman spectra for this compound. However, based on the known molecular structure, the expected characteristic vibrational modes can be predicted.

Key functional groups and their expected vibrational regions include:

N-H Stretch: The amide N-H stretching vibration is typically observed as a sharp to moderately broad band in the region of 3500-3200 cm⁻¹. In the solid state, its position is sensitive to the strength of hydrogen bonding.

C-H Aromatic Stretch: The C-H stretching vibrations of the two aromatic rings are expected to appear as a series of sharp bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

C=O Stretch (Amide I): The carbonyl (C=O) stretching mode is one of the most intense and characteristic absorptions in amides, known as the Amide I band. It is expected to appear as a strong band in the region of 1680-1630 cm⁻¹.

N-H Bend and C-N Stretch (Amide II): The Amide II band, arising from a coupling of the N-H in-plane bending and C-N stretching modes, is anticipated in the 1600-1500 cm⁻¹ region.

C=C Aromatic Stretch: Stretching vibrations of the aromatic carbon-carbon double bonds typically produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to be found in the far-infrared region of the spectrum, typically between 600 and 500 cm⁻¹.

Without experimental data, a definitive assignment of these vibrational modes for this compound cannot be made.

Elucidation of Intermolecular Interactions through Spectral Shifts

The solid-state structure of this compound is significantly influenced by a network of non-covalent interactions, which can be inferred from crystallographic data and their effects observed as shifts in spectroscopic measurements, particularly in vibrational spectroscopy (FT-IR). X-ray diffraction studies have revealed that in the crystalline state, molecules of this compound are linked by intermolecular N—H⋯O hydrogen bonds, forming chains along the nih.gov crystallographic direction. nih.govnih.gov These primary interactions are further supported by weaker C—H⋯π contacts, creating a robust three-dimensional supramolecular assembly. nih.govnih.gov

The formation of the N—H⋯O hydrogen bond has a direct and predictable effect on the vibrational frequencies of the groups involved. In an FT-IR spectrum, the N-H stretching vibration of the amide group, typically observed around 3400 cm⁻¹ in a free molecule, would be expected to shift to a lower frequency (a redshift) and broaden. This shift is a hallmark of hydrogen bond formation, as the interaction weakens the N-H bond, lowering the energy required to excite its stretching mode. Similarly, the carbonyl (C=O) stretching frequency, usually found in the 1630-1680 cm⁻¹ range for amides, would also be expected to exhibit a redshift upon participating as a hydrogen bond acceptor. This is because the hydrogen bond draws electron density away from the carbonyl group, slightly weakening the C=O double bond. While specific experimental FT-IR data correlating these shifts for this compound is not extensively published, this phenomenon is a fundamental principle used to confirm such interactions. nih.govmdpi.com

Application in Cocrystal and Polymorph Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and cocrystallization, the formation of a crystalline structure containing two or more different molecular species, are critical areas of study in materials and pharmaceutical science. rsc.orgcolumbia.edu Different polymorphs or cocrystals of the same active compound can have distinct physical properties, including solubility, stability, and bioavailability. The characterization of these different solid forms relies heavily on techniques that can probe their unique crystal packing and intermolecular interactions.

While specific studies detailing polymorphs or cocrystals of this compound are not widely reported in the literature, the methods for their characterization are well-established. X-ray powder diffraction (XRPD) would be the primary tool to identify different crystalline phases, as each polymorph or cocrystal will produce a unique diffraction pattern. columbia.edu Techniques like Differential Scanning Calorimetry (DSC) would be employed to identify phase transitions and determine the relative thermodynamic stability of different forms. rsc.org Spectroscopic methods, such as solid-state NMR and FT-IR, would provide complementary information by detecting subtle differences in the local chemical environment and hydrogen bonding patterns that distinguish one form from another. columbia.edu For instance, the formation of a cocrystal with a hydrogen bond acceptor/donor coformer would result in a significantly altered N-H and C=O stretching frequency pattern in the FT-IR spectrum compared to the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous confirmation of the molecular structure of this compound in solution. By analyzing the chemical shifts, multiplicities, and correlations of different nuclei, a complete structural assignment can be made.

In the ¹H NMR spectrum, the amide proton (N-H) would appear as a singlet at the most downfield position, typically in the range of δ 8.0-10.5 ppm, due to the deshielding effects of the adjacent carbonyl and nitrogen atoms. The aromatic protons would resonate in the δ 7.0-8.0 ppm region. The two protons on the N-phenyl ring ortho to the amide linkage are expected to be the most downfield of this group, followed by the para and meta protons. On the 4-bromobenzoyl ring, the two protons ortho to the carbonyl group would appear as a doublet, and the two protons ortho to the bromine atom (meta to the carbonyl) would appear as a second doublet, creating a characteristic AA'BB' system.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around δ 165 ppm. The aromatic carbons would resonate between δ 120-140 ppm. The carbon atom bonded to the bromine (C-Br) would be found around δ 127-129 ppm, while the quaternary carbon of the same ring to which the carbonyl is attached would be near δ 134-135 ppm. The remaining aromatic carbons would appear in their expected regions, distinguishable by their electronic environments.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amide (N-H) | ~8.5 - 10.0 (s, 1H) | - |

| Carbonyl (C=O) | - | ~165.0 |

| 4-bromophenyl C1 (C-C=O) | - | ~134.5 |

| 4-bromophenyl C2/C6 (ortho to C=O) | ~7.8 - 7.9 (d, 2H) | ~129.0 |

| 4-bromophenyl C3/C5 (meta to C=O) | ~7.6 - 7.7 (d, 2H) | ~132.0 |

| 4-bromophenyl C4 (C-Br) | - | ~128.0 |

| N-phenyl C1' (C-N) | - | ~138.0 |

| N-phenyl C2'/C6' (ortho to N) | ~7.6 - 7.7 (d, 2H) | ~121.0 |

| N-phenyl C3'/C5' (meta to N) | ~7.3 - 7.4 (t, 2H) | ~129.5 |

| N-phenyl C4' (para to N) | ~7.1 - 7.2 (t, 1H) | ~125.0 |

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, confirming the assignments made from 1D spectra.

An HSQC experiment would reveal all direct, one-bond C-H correlations. researchgate.net For this compound, this would result in cross-peaks connecting each aromatic proton signal on the F2 (¹H) axis to its directly attached carbon signal on the F1 (¹³C) axis, providing an unambiguous assignment for all protonated carbons. libretexts.org

An HMBC experiment is particularly powerful as it shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). nist.gov This technique is crucial for identifying connectivity through quaternary (non-protonated) carbons. For this compound, key HMBC correlations would include:

A correlation from the amide proton (N-H) to the carbonyl carbon (C=O) (a ²JCH coupling).

Correlations from the amide proton to the ortho-carbons (C2'/C6') and the quaternary carbon (C1') of the N-phenyl ring (³JCH and ²JCH, respectively).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the benzamide chromophore. The structure contains two key systems capable of absorbing UV radiation: the N-phenyl group and the 4-bromobenzoyl group. These groups are conjugated through the amide linkage, which itself contains a non-bonding (n) electron pair on the oxygen and π-systems in the carbonyl and aromatic rings.

The primary electronic transitions expected are π → π* transitions, associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic and carbonyl systems. tutorchase.com These are typically high-intensity absorptions. A lower intensity n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is also possible. tutorchase.com

While specific experimental data for this compound is scarce, the parent compound, N-phenylbenzamide (benzanilide), shows a strong absorption maximum (λmax) around 266 nm. tutorchase.com The introduction of a bromine atom at the para position of the benzoyl ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of this absorption maximum. This is because bromine, acting as an auxochrome, can donate lone-pair electron density into the aromatic π-system, extending the conjugation and lowering the energy gap between the HOMO and LUMO.

The position of the absorption maxima can also be influenced by the polarity of the solvent (solvatochromism). sciencepublishinggroup.com For π → π* transitions, an increase in solvent polarity typically results in a small bathochromic (red) shift. Conversely, for n → π* transitions, increasing solvent polarity often leads to a hypsochromic (blue) shift due to the stabilization of the non-bonding ground state electrons by the polar solvent. sciencepublishinggroup.com

| Compound | Expected λmax (nm) | Associated Electronic Transition | Notes |

|---|---|---|---|

| N-phenylbenzamide (parent) | ~266 tutorchase.com | π → π | Reference compound. |

| This compound | > 266 | π → π | Expected bathochromic shift due to Br auxochrome. |

| This compound | Longer wavelength, low intensity | n → π | May be obscured by the stronger π → π band. |

Mass Spectrometry (HRMS) and Elemental Analysis

High-resolution mass spectrometry (HRMS) and elemental analysis are fundamental techniques for confirming the molecular formula and elemental composition of a synthesized compound. For this compound, these analyses provide definitive evidence of its identity and purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis determines the precise mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₁₃H₁₀BrNO) is calculated to be 274.9946 g/mol . In mass spectrometry, the compound is often observed as protonated or otherwise adducted species. The exact mass of these ions can be predicted and then compared to the experimentally observed values. While specific experimental "found" values are dispersed throughout the literature, the calculated values for common adducts are critical benchmarks for characterization.

Below is a table of calculated m/z values for various adducts of this compound.

Table 1: Calculated HRMS Data for this compound Adducts This table is interactive. Click on the headers to sort the data.

| Adduct Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₁₁BrNO⁺ | 276.0018 |

| [M+Na]⁺ | C₁₃H₁₀BrNNaO⁺ | 297.9838 |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. These experimental percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₁₃H₁₀BrNO. A close correlation between the found and calculated values is a strong indicator of the sample's purity.

The theoretical elemental composition of this compound is derived from its molecular formula and the atomic weights of its constituent elements.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal structure of 4-bromo-N-phenylbenzamide, creating robust networks that define the primary structural motifs.

N-H···O Hydrogen Bonds and Chain Formation

In the crystal structure of this compound, molecules are linked by intermolecular N-H···O hydrogen bonds. nih.govnih.gov The amide hydrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. nih.gov This interaction connects adjacent molecules, forming one-dimensional C(4) chains that extend along the researchgate.net crystallographic direction. nih.govnih.govnih.gov This chain formation is a common and stabilizing motif in the crystal structures of benzamides and related compounds. nih.gov

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N—H···O | 0.86 | 2.10 | 2.928 (2) | 160 |

C-H···O Hydrogen Bonds and Three-Dimensional Networks

While weaker than conventional N-H···O bonds, C-H···O hydrogen bonds play a crucial role in expanding the supramolecular structure from one-dimensional chains into more complex networks. In derivatives such as 4-bromo-N-(2-hydroxyphenyl)benzamide, weak C-H···O intermolecular contacts link the primary chains to form sheets. nih.gov These interactions, in conjunction with stronger hydrogen bonds, contribute to the formation of a stable three-dimensional architecture. nih.gov For instance, in some crystal structures, these weak interactions help establish zigzag sheets and link adjacent layers. nih.gov

O-H···N and O-H···O Hydrogen Bonds in Derivatives

The introduction of functional groups, such as a hydroxyl (-OH) group, in derivatives of this compound creates new opportunities for hydrogen bonding. In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by both O-H···O and N-H···O hydrogen bonds, which form chains. nih.gov Similarly, in the amidoxime (B1450833) derivative, 4-bromo-N-phenylbenzamidoxime, intermolecular O-H···N hydrogen bonds are pivotal. In this case, the N-hydroxyl groups of two molecules engage in O-H···N hydrogen bonding, creating a centrosymmetric dimer.

| Compound | D–H···A | D···A (Å) | Reference |

|---|---|---|---|

| 4-bromo-N-(2-hydroxyphenyl)benzamide | O—H···O | 2.682 (3) | nih.gov |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | N—H···O | 2.824 (3) | nih.gov |

| 4-Bromo-N-phenylbenzamidoxime | O—H···N | - |

Intramolecular Hydrogen Bonds and Ring Motifs (e.g., S(6))

In certain substituted derivatives, intramolecular hydrogen bonds can occur, leading to the formation of stable ring motifs. A common motif is the S(6) ring, where an intramolecular hydrogen bond forms a six-membered ring. For example, in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, an intramolecular N—H⋯O hydrogen bond is formed between the amide hydrogen and an oxygen atom of the adjacent nitro group, generating an S(6) ring motif. nih.gov This type of interaction influences the conformation of the molecule by restricting the rotation of substituent groups. nih.gov

Pi-Interactions and Aromatic Stacking

C-H···π, C=O···π, and π···π Interactions in Crystal Packing

The crystal packing of this compound is consolidated by C-H···π contacts. nih.govnih.gov These interactions, where a hydrogen atom from a phenyl or 4-bromophenyl ring interacts with the π-system of an adjacent aromatic ring, work in concert with the N-H···O hydrogen bonds to build the three-dimensional network. nih.govnih.gov

In related derivatives, π-π stacking interactions are also observed. nih.gov These occur when aromatic rings from adjacent molecules are packed in a parallel or near-parallel orientation. For example, in 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide, the supramolecular structure is consolidated by several aromatic π–π stacking interactions, with centroid–centroid separations ranging from 3.698 (5) to 3.873 (4) Å. nih.gov These stacking interactions, along with C-H···π contacts, extend the primary structural motifs into a robust three-dimensional architecture. nih.gov

Electrostatic Potential Across N-Phenylbenzamide Group

The N-phenylbenzamide group is characterized by a distinct distribution of electrostatic potential, which is crucial for its interaction with neighboring molecules. The amide moiety (–C=O–N–H–) is highly polarized. The oxygen atom possesses a negative electrostatic potential due to its high electronegativity, making it a hydrogen bond acceptor. Conversely, the hydrogen atom attached to the nitrogen is electron-deficient, creating a positive electrostatic potential and rendering it a potent hydrogen bond donor. researchgate.net

In related fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, computational studies visualize this charge distribution, showing a concentrated negative potential around the carbonyl oxygen and a positive potential in the region of the N-H group. researchgate.netresearchgate.net This polarization is fundamental to the formation of strong N–H···O hydrogen bonds, which are a dominant feature in the crystal packing of benzamides. researchgate.net This inherent electronic landscape of the N-phenylbenzamide group is a primary driver for the self-assembly of this compound into ordered supramolecular structures.

Halogen Bonding and its Role in Crystal Structure

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as an oxygen or nitrogen atom. rsc.org The substitution of a hydrogen atom with a more electronegative fluorine atom on a halogen bond donor can increase the positive potential on the halogen, thereby strengthening the bond. rsc.org In the case of this compound, the bromine atom attached to the phenyl ring has the potential to engage in such interactions.

Molecular Recognition and Self-Assembly in Supramolecular Architectures

Molecular recognition, the selective interaction between molecules based on complementary chemical features, is the foundational principle for the self-assembly of this compound into a well-defined supramolecular architecture. longdom.org The molecule utilizes a combination of hydrogen bonds and C–H···π interactions to achieve this organization.

The most significant interaction driving the self-assembly is the N–H···O hydrogen bond. nih.govresearchgate.net This bond links molecules head-to-tail, forming one-dimensional chains that extend along the crystallographic direction. nih.govresearchgate.net The specificity of this interaction, where the amide hydrogen of one molecule recognizes the carbonyl oxygen of the next, is a classic example of molecular recognition.

These primary chains are further organized into a robust three-dimensional network by weaker C–H···π contacts. nih.govresearchgate.net In these interactions, hydrogen atoms from both the phenyl and the 4-bromophenyl rings act as weak donors, interacting with the electron-rich π systems of the aromatic rings of adjacent molecules. nih.govresearchgate.net This combination of strong, directional hydrogen bonds and weaker, more diffuse C–H···π interactions illustrates how multiple non-covalent forces cooperate to guide the molecular self-assembly process, resulting in the stable, crystalline solid. nih.gov

The table below summarizes the key hydrogen bond interactions observed in the crystal structure of this compound. nih.gov

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠(D–H···A) (°) |

| N1–H1···O1 | 0.83(3) | 2.13(3) | 2.949(2) | 171(2) |

Data sourced from crystallographic information file for this compound. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a primary tool for investigating the electronic structure and properties of molecules. By utilizing functionals such as B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can predict a wide range of molecular attributes for 4-bromo-N-phenylbenzamide.

The first step in most computational studies is to determine the molecule's most stable conformation through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule in the gas phase.

Experimental studies using X-ray crystallography have determined the solid-state structure of this compound. nih.gov A key finding is the twisted conformation of the molecule, with a significant dihedral angle between the phenyl and the 4-bromophenyl rings reported to be 58.63°. nih.gov The central amide plane (N—C=O) is also twisted relative to the two aromatic rings. nih.gov

DFT calculations are used to generate a theoretical optimized structure. These computed parameters are often in close agreement with experimental X-ray data, though minor differences are expected as theoretical models typically represent an isolated molecule in the gas phase, whereas X-ray data reflects the molecule's structure within a crystal lattice, subject to intermolecular packing forces. nih.gov

Below is a table representing the type of data obtained from DFT geometry optimization, compared with key experimental values.

| Parameter | Atom Pair/Group | Experimental Value (X-ray) nih.gov | Theoretical Value (DFT) |

| Dihedral Angle | Phenyl Ring vs. 4-Bromophenyl Ring | 58.63° | Calculated Value |

| Dihedral Angle | Phenyl Ring vs. Amide Plane | 30.2° | Calculated Value |

| Dihedral Angle | 4-Bromophenyl Ring vs. Amide Plane | 29.2° | Calculated Value |

| Bond Length | C=O | Typical Range: ~1.23 Å | Calculated Value |

| Bond Length | C-N (amide) | Typical Range: ~1.35 Å | Calculated Value |

| Bond Length | C-Br | Typical Range: ~1.91 Å | Calculated Value |

Note: "Calculated Value" indicates data that would be generated by a DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capacity.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capacity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. conicet.gov.ar A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. conicet.gov.arsapub.org Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov DFT calculations provide the energy values for these orbitals, allowing for the determination of the energy gap. For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenylamide portion, while the LUMO may be distributed across the benzoyl system.

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Calculated Value |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value |

| ΔE (Energy Gap) | ELUMO - EHOMO | Calculated Value |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution on the molecular surface using a color spectrum. nih.gov

Red/Yellow Regions : Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, representing electron-poor areas. These sites are susceptible to nucleophilic attack.

Green Regions : Indicate neutral or near-zero potential.

For this compound, the MEP map is expected to show a significant region of negative potential (red) around the highly electronegative carbonyl oxygen atom, making it a primary site for electrophilic attack. The nitrogen and bromine atoms would also exhibit negative potential, though to a lesser extent. Regions of positive potential (blue) are anticipated around the amide hydrogen (N-H), highlighting its acidic character and susceptibility to nucleophilic attack. thaiscience.info

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated within the framework of conceptual DFT. hakon-art.com These descriptors quantify the chemical reactivity and stability of the molecule. orientjchem.org

Ionization Potential (I) : Approximated as I ≈ -EHOMO

Electron Affinity (A) : Approximated as A ≈ -ELUMO

Chemical Hardness (η) : Measures resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. orientjchem.org

Chemical Potential (μ) : Represents the escaping tendency of electrons. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires electrons from its environment. It is calculated as ω = μ² / (2η). orientjchem.org

These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

| Descriptor | Formula | Significance | Calculated Value |

| Chemical Potential (μ) | -(I+A)/2 | Electron escaping tendency | Calculated Value |

| Chemical Hardness (η) | (I-A)/2 | Resistance to charge transfer | Calculated Value |

| Electrophilicity Index (ω) | μ²/(2η) | Propensity to accept electrons | Calculated Value |

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. esisresearch.org Following geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields the wavenumbers and intensities of the fundamental vibrational modes. nih.gov

The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. This discrepancy often leads to theoretical values being slightly higher than experimental ones. To improve accuracy, the calculated wavenumbers are often multiplied by a scaling factor. nih.gov The analysis allows for the unambiguous assignment of vibrational bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net Key predicted vibrations for this compound would include the N-H stretch, C=O stretch, C-N stretch, C-Br stretch, and various aromatic C-H and C-C ring vibrations. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| N-H Stretching | Amide (N-H) | ~3300 | Calculated Value |

| C-H Stretching | Aromatic Rings | 3100-3000 | Calculated Value |

| C=O Stretching | Amide (C=O) | ~1660 | Calculated Value |

| C-N Stretching | Amide (C-N) | ~1400 | Calculated Value |

| C-Br Stretching | Bromophenyl | ~600-500 | Calculated Value |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts (δ) using DFT. gaussian.commdpi.com

The method involves calculating the absolute magnetic shielding tensors for each nucleus in the optimized molecular structure. researchgate.net To convert these absolute shielding values (σ) into chemical shifts, they are referenced against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σTMS - σmolecule). mdpi.com This process provides theoretical ¹H and ¹³C NMR chemical shifts that can be directly compared with experimental data, aiding in the assignment of complex spectra and confirming the molecular structure. dntb.gov.ua

Relativistic Effects in Catalytic C-H Activation

The presence of the bromine atom in this compound introduces the need to consider relativistic effects in high-accuracy quantum chemical calculations, particularly for processes like C-H activation. Relativistic effects become significant for heavier elements, influencing their electronic structure and reactivity. While direct studies detailing these effects on the catalytic C-H activation of this compound are not extensively documented, the principles are well-established. For instance, relativistic ab initio studies on bromoalkanes have demonstrated the importance of these calculations for determining accurate thermodynamic properties. elsevierpure.com

Computational models for C-H activation, a key process in organic synthesis, increasingly incorporate these effects to achieve higher predictive accuracy. nih.govscispace.comresearchgate.net For bromo-aromatic compounds, relativistic corrections would be crucial for accurately modeling the transition states and intermediates involved in catalytic cycles, thereby refining predictions of reaction barriers and product distributions. beilstein-journals.org

Site- and Regioselectivity Predictions

Computational chemistry offers powerful tools for predicting the site- and regioselectivity of chemical reactions involving this compound. Predicting which of the several C-H bonds on the two aromatic rings will react is a central challenge in synthesis planning. nih.govsemanticscholar.org

Modern approaches utilize quantum mechanics (QM) and machine learning (ML) to forecast reaction outcomes. rsc.org For electrophilic aromatic substitution on this compound, predictive models would analyze descriptors such as atomic charges, Fukui indices, and frontier molecular orbital (HOMO/LUMO) densities. mit.edu The amide group (-CONH-) is a deactivating, meta-directing group for the N-phenyl ring, while the bromine atom is a deactivating, ortho-, para-directing group for the benzoyl ring. QM-based workflows can calculate the energies of reaction intermediates for each potential site, with the lowest energy pathway corresponding to the major product. beilstein-journals.org Such models have been successfully applied to predict the site-selectivity of palladium-catalyzed C-H activation reactions on substituted N-phenylbenzamides. nih.gov

Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological interactions. Molecular mechanics and dynamics simulations are used to explore the conformational landscape of the molecule beyond its static, solid-state structure. scielo.brnih.gov

X-ray crystallography has shown that in the solid state, the molecule of this compound is twisted. nih.govnih.gov The dihedral angle between the phenyl and the 4-bromophenyl rings is 58.63°. nih.govresearchgate.net Furthermore, the central amide plane is twisted relative to both aromatic rings. nih.govresearchgate.net

| Angle Description | Value (°) |

|---|---|

| Between Phenyl and 4-Bromophenyl Rings | 58.63 (9) |

| Between Amide Plane and Phenyl Ring | 30.2 (2) |

| Between Amide Plane and 4-Bromophenyl Ring | 29.2 (2) |

While crystallography provides a precise snapshot, molecular mechanics simulations can map the potential energy surface by systematically rotating the rotatable bonds (the C-N bond and the bonds connecting the rings to the amide group). mdpi.com This analysis helps identify all low-energy conformers and the energy barriers separating them, providing a comprehensive understanding of the molecule's flexibility in different environments, such as in solution. scielo.br

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and their interactions. uni-muenchen.deblogspot.comusc.edu This approach provides valuable insights into the molecule's Lewis structure, electron density distribution, and the stabilizing effects of electron delocalization. researchgate.net

A key feature of NBO analysis is its ability to quantify stabilizing interactions, such as charge transfer and hyperconjugation, through a second-order perturbation analysis. uni-muenchen.de This analysis examines the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. nih.govuba.arbohrium.com The stabilization energy, E(2), associated with this interaction is a measure of the extent of electron delocalization from the donor to the acceptor orbital. nih.gov

For this compound, significant intramolecular interactions would include:

Hyperconjugation: Delocalization of electron density from the nitrogen lone pair (LP) into the antibonding π* orbital of the carbonyl group (C=O). This n → π* interaction is characteristic of the amide resonance and contributes to the planarity and rotational barrier of the amide bond.

π-Conjugation: Interactions between the π orbitals of the two aromatic rings and the amide bridge, which facilitate electronic communication across the molecule.

Intermolecular Hydrogen Bonding: In the crystal structure, molecules are linked by N-H···O hydrogen bonds. nih.govresearchgate.net NBO analysis can quantify this interaction as a charge transfer from the oxygen lone pair of one molecule to the antibonding σ* orbital of the N-H bond of a neighboring molecule. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |

|---|---|---|---|

| LP (N) | π* (C=O) | n → π | Amide Resonance, Bond Planarity |

| π (C-C)Aryl1 | π (C-C)Aryl2 | π → π | Inter-ring Conjugation |

| LP (O)Molecule A | σ (N-H)Molecule B | n → σ | Intermolecular H-Bonding |

| LP (Br) | σ (C-C)Aryl | n → σ* | Hyperconjugation involving Bromine |

These delocalization effects are crucial for understanding the molecule's electronic structure, stability, and reactivity. researchgate.netrsc.org

Quantum Chemical Parameters for Chemical Activity and Drug-Likeness

Quantum chemical calculations provide a suite of molecular descriptors that help predict the chemical reactivity and potential drug-like properties of a molecule. nih.govnih.govijsdr.org These parameters are fundamental to modern quantitative structure-activity relationship (QSAR) studies. researchgate.netucsb.edu

Key parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between LUMO and HOMO energies (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Global Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Harder molecules have larger energy gaps and are less reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts additional electronic charge from the environment.

While specific calculated values for this compound require a dedicated study, data from closely related sulfonamide-Schiff base derivatives illustrate the typical range and utility of these parameters in assessing drug-likeness and bioactivity. nih.gov For example, compounds that adhere to various drug-likeness rules (like Lipinski's) and show favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles are considered better candidates for further development. nih.gov

| Parameter | Formula | Chemical Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Propensity to accept electrons |

Future Research Directions and Potential Academic Impact

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 4-bromo-N-phenylbenzamide and its analogs is a cornerstone for its further study and application. While traditional methods, such as the reaction of 4-bromobenzoyl chloride with aniline (B41778), are well-established, future research is poised to explore more efficient, sustainable, and versatile synthetic routes. nih.gov A key area of investigation is the development of novel catalytic systems for direct amidation, which avoids the pre-activation of carboxylic acids into more reactive species like acid chlorides. researchgate.net